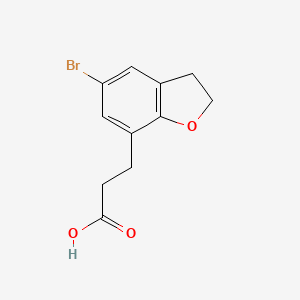
3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of the methyl group of a benzofuran derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate, which is further reacted with an appropriate aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as ethers or amines.
Scientific Research Applications
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzofuran ring play crucial roles in its biological activity. For example, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target . The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-propanoic acid: This compound is structurally similar but lacks the bromine atom, which may result in different biological activities.
5-Bromo-2,3-dihydro-1-benzofuran: This compound is similar but does not have the propanoic acid moiety, which can affect its solubility and reactivity.
Uniqueness
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid moiety. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-5-7(1-2-10(13)14)11-8(6-9)3-4-15-11/h5-6H,1-4H2,(H,13,14) |
InChI Key |
GAMHVSOGYKAKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


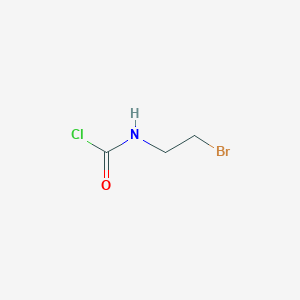

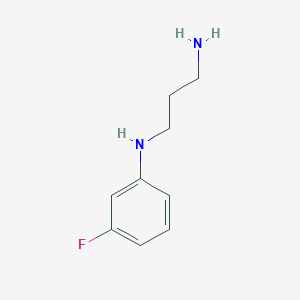
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
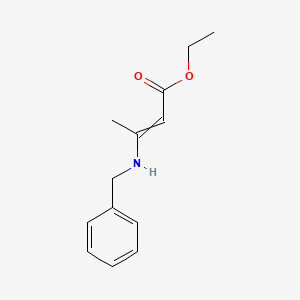
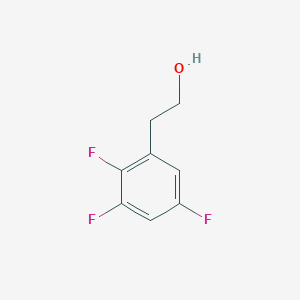
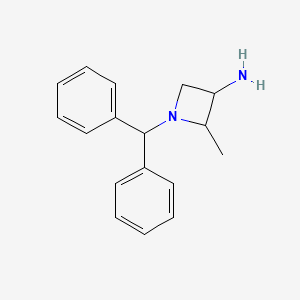
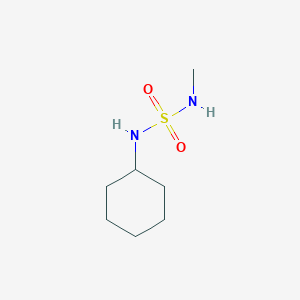
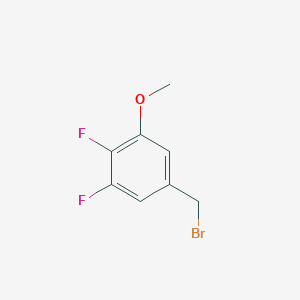
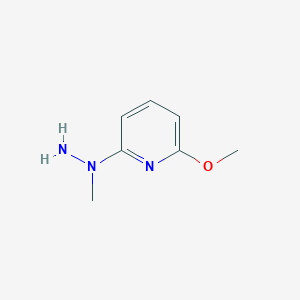
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
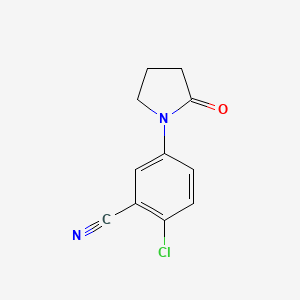
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
